N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline
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Overview
Description
N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes a dimethylamino group attached to a phenyl ring, further substituted with an octyloxy group and a phenylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Substitution Reactions: The phenyl and octyloxy groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and column chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, converting them into amines or dihydropyridines, respectively.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amines or dihydropyridines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its excellent electron-donating properties and ability to form stable films.
Photovoltaics: The compound is explored as a potential material for organic solar cells.
Biological Studies: Its derivatives are studied for their potential use as fluorescent probes in biological imaging.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline in optoelectronic applications involves its ability to facilitate charge transport and emit light upon excitation. The compound’s molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility. In biological applications, its mechanism may involve interactions with specific cellular targets, leading to fluorescence emission that can be used for imaging purposes.
Comparison with Similar Compounds
N,N-Dimethylaniline: A simpler analog with a dimethylamino group attached to a phenyl ring.
4-(Dimethylamino)benzaldehyde: Contains a formyl group instead of the pyridine and octyloxy substituents.
N,N-Dimethyl-4-(phenyl)pyridin-2-amine: Lacks the octyloxy group and has a different substitution pattern on the pyridine ring.
Uniqueness: N,N-Dimethyl-4-(2-(2-(octyloxy)phenyl)-6-phenylpyridin-4-yl)aniline is unique due to its combination of electron-donating dimethylamino group, electron-withdrawing pyridine ring, and the bulky octyloxy substituent. This unique structure imparts distinct electronic properties, making it particularly suitable for advanced optoelectronic applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[2-(2-octoxyphenyl)-6-phenylpyridin-4-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O/c1-4-5-6-7-8-14-23-36-33-18-13-12-17-30(33)32-25-28(26-19-21-29(22-20-26)35(2)3)24-31(34-32)27-15-10-9-11-16-27/h9-13,15-22,24-25H,4-8,14,23H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCLJAKNIYYTMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596007 |
Source
|
Record name | N,N-Dimethyl-4-{2-[2-(octyloxy)phenyl]-6-phenylpyridin-4-yl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144190-25-0 |
Source
|
Record name | N,N-Dimethyl-4-{2-[2-(octyloxy)phenyl]-6-phenylpyridin-4-yl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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